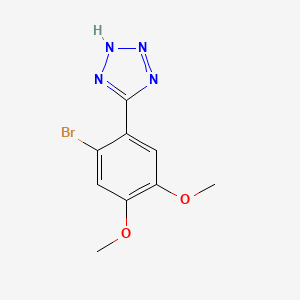![molecular formula C18H23N3O4 B4417595 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4417595.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide
Descripción general
Descripción
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide, also known as DMOCO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMOCO is a derivative of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide exerts its biological effects by modulating various molecular pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Furthermore, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. This compound has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been shown to have low toxicity in cell culture and animal studies. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, this compound has not been extensively studied in vivo, so its effects in animal models are not well understood.
Direcciones Futuras
There are several future directions for research on N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide. One direction is to further investigate its potential as a neuroprotective agent in various neurological disorders. Another direction is to study its potential as an anticancer agent in various cancer types. Additionally, this compound could be further optimized to improve its solubility and bioavailability for use in drug discovery. Finally, more studies are needed to understand the in vivo effects of this compound in animal models.
Aplicaciones Científicas De Investigación
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been studied as a potential anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis. Additionally, this compound has been used as a tool compound in drug discovery to target specific molecular pathways.
Propiedades
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-14-9-8-13(10-15(14)24-2)17-20-16(25-21-17)11-19-18(22)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHZDRFBEQVXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4417513.png)

![[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B4417524.png)
![2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4417528.png)
![ethyl [1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417541.png)


![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4417562.png)
![7-(4-methoxyphenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4417565.png)

![1-(4-chlorobenzyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4417571.png)
![N-[2-(aminocarbonyl)phenyl]-2-(1-piperidinyl)nicotinamide](/img/structure/B4417600.png)
![5-methyl-6-(3-methylbutyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4417610.png)
![3-{[2-(allyloxy)-3-ethoxybenzyl]amino}-1-propanol hydrochloride](/img/structure/B4417617.png)